

Spectroscopic Analysis of 6-Aminoquinoxaline: A Technical Guide

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Compound of Interest		
Compound Name:	2-Aminoquinoxalin-6-ol	
Cat. No.:	B15072179	Get Quote

Disclaimer: This document provides a summary of publicly available spectroscopic data for 6-aminoquinoxaline. The originally requested compound, **2-aminoquinoxalin-6-ol**, is not included due to a lack of available spectroscopic information in public databases. 6-Aminoquinoxaline has been chosen as a structurally related substitute for the purpose of this technical guide.

This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties of 6-aminoquinoxaline. The information presented herein is compiled from various online databases and scientific literature.

Core Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-aminoquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.65	d	1.7	H-2
8.55	d	1.7	H-3
7.87	d	8.9	H-8
7.18	dd	8.9, 2.5	H-7
7.13	d	2.5	H-5
4.20	br. s	-	-NH2

Solvent: CDCl3

¹³C NMR Data

Specific assigned ¹³C NMR data for 6-aminoquinoxaline is not readily available in the searched resources. General chemical shift ranges for quinoxaline derivatives suggest that the aromatic carbons would appear in the range of 115-150 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching (amine)
3100-3000	C-H stretching (aromatic)
1620-1580	C=C stretching (aromatic)
1600-1450	N-H bending (amine)
1360-1250	C-N stretching (aromatic amine)

Note: The assignments are based on typical IR absorption regions for the functional groups present in 6-aminoquinoxaline.

Mass Spectrometry (MS)



m/z	Interpretation
145	[M] ⁺ (Molecular Ion)

Further fragmentation data is not detailed in the available resources.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices for the analysis of quinoxaline derivatives.

NMR Spectroscopy

A general procedure for acquiring NMR spectra of quinoxaline derivatives involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).









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References

- 1. mdpi.com [mdpi.com]
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